4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-methylphenyl)oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10-3-2-4-11(9-10)13(12(14)15)5-7-16-8-6-13/h2-4,9H,5-8H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMHVEDXEBDFFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCOCC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594437 |

Source

|

| Record name | 4-(3-Methylphenyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889940-10-7 |

Source

|

| Record name | Tetrahydro-4-(3-methylphenyl)-2H-pyran-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889940-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Methylphenyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physicochemical properties of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid"

An In-Depth Technical Guide: Physicochemical Characterization of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic Acid

Abstract

This compound is a novel molecular entity incorporating a tetrahydropyran (THP) scaffold, a key heterocycle in modern pharmaceuticals, functionalized with a tolyl group and a carboxylic acid. While specific experimental data for this compound is not widely published, its structural motifs suggest significant potential in medicinal chemistry. This guide provides a comprehensive framework for the full physicochemical characterization of this compound. As a Senior Application Scientist, my objective is not merely to list properties but to present a strategic, field-proven approach for their determination. We will explore the causality behind experimental choices, detailing robust, self-validating protocols for measuring critical parameters such as pKa, LogP/D, and solubility. This document serves as a roadmap for any research team tasked with evaluating this or structurally similar compounds, ensuring the generation of high-quality, decision-driving data essential for advancing a candidate from discovery to development.

Introduction

Chemical Identity and Structure

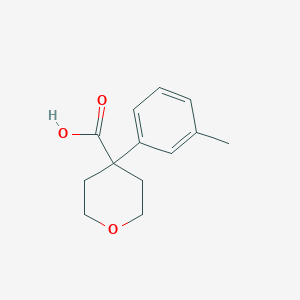

This compound (CAS: 889940-10-7) is an organic compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.27 g/mol . Its structure features a central tetrahydropyran ring, which is a saturated six-membered heterocycle containing an oxygen atom. At the 4-position, the ring is substituted with both a carboxylic acid group and a meta-tolyl group.

Caption: Chemical Structure of this compound.

Significance in Medicinal Chemistry

The tetrahydropyran ring is a privileged scaffold in drug design, prized for its ability to improve pharmacokinetic properties. It often serves as a metabolically stable, hydrophilic replacement for aromatic or more lipophilic groups, enhancing solubility and reducing off-target toxicity. The carboxylic acid moiety is a common functional group that can engage in hydrogen bonding and ionic interactions with biological targets, while also influencing solubility and clearance pathways. The tolyl group provides a lipophilic region for potential hydrophobic interactions within a receptor binding pocket. The combination of these three motifs makes this compound and its analogues interesting candidates for various therapeutic areas.

Rationale for Physicochemical Profiling

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and directly impact formulation strategy and in-vivo behavior. For an ionizable compound like this compound, properties such as the acid dissociation constant (pKa), lipophilicity (LogP/D), and solubility are not static values but are highly dependent on the physiological pH environment. Early and accurate measurement of these characteristics is a non-negotiable step to de-risk a project and enable rational drug design.

Experimental Characterization Strategy

A logical, phased approach is required to build a comprehensive physicochemical profile. The workflow begins with structural confirmation, followed by the determination of the fundamental properties that dictate behavior in aqueous and lipid environments.

Caption: Workflow for the physicochemical characterization of a novel compound.

Acid-Base Properties: pKa Determination

Theoretical Context & Importance

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated (neutral) and deprotonated (ionized) forms. For a carboxylic acid, this equilibrium dictates its charge state, which profoundly influences its solubility, membrane permeability, and ability to interact with biological targets. Carboxylic acids typically have pKa values in the range of 4-5. The pKa of our target compound is expected to be in this range, allowing for significant absorption in the lower pH of the small intestine while being predominantly ionized and soluble at physiological pH (7.4).

Experimental Protocol: Potentiometric Titration

This method is considered the gold standard for pKa determination due to its accuracy and direct measurement of the protonation equilibrium.

Causality: The protocol is designed to precisely measure the change in pH of a solution of the compound as a strong base (titrant) is added. The inflection point of the resulting titration curve corresponds to the pKa. Using a co-solvent like methanol is necessary if the compound's aqueous solubility is low, but its concentration must be controlled as it can slightly alter the apparent pKa.

Methodology:

-

Preparation: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Sample Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent. For compounds with low water solubility, a water/methanol mixture (e.g., 80:20) can be used.

-

Titrant: Prepare a standardized solution of 0.1 M potassium hydroxide (KOH) or sodium hydroxide (NaOH). Ensure it is carbonate-free.

-

Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir gently. Immerse the calibrated pH electrode.

-

Data Acquisition: Add the titrant in small, precise increments (e.g., 0.02 mL) using an auto-titrator or a calibrated burette. Record the pH after each addition, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. V).

Lipophilicity Assessment: LogP & LogD Determination

Theoretical Context & Importance

Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes.[1]

-

LogP (Partition Coefficient): Measures the partitioning of the neutral form of the compound between an organic phase (typically n-octanol) and an aqueous phase.

-

LogD (Distribution Coefficient): Measures the partitioning of all forms (neutral and ionized) at a specific pH. For an acidic compound, LogD is pH-dependent and is the more physiologically relevant parameter.[2]

A balanced LogP/D (often in the 1-3 range) is desirable for oral drugs to ensure sufficient membrane permeability for absorption without being so lipophilic as to cause poor solubility or rapid metabolism.

Experimental Protocol: Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of the compound and remains a highly reliable standard.[3]

Causality: The protocol establishes a true equilibrium between two immiscible phases. N-octanol is chosen as the organic phase because its properties are thought to mimic those of biological lipid membranes. The choice of buffer for the aqueous phase is critical; for LogP, the pH must be set at least 2 units below the pKa to ensure >99% of the compound is in its neutral form. For LogD, a buffer at pH 7.4 is used to mimic physiological conditions.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with the chosen aqueous buffer (e.g., pH 2.0 buffer for LogP; pH 7.4 PBS for LogD) and vice-versa by shaking them together for 24 hours and then allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

Partitioning: In a glass vial, combine a known volume of the octanol stock solution with a known volume of the pre-saturated aqueous buffer (e.g., a 1:1 or 2:1 ratio).

-

Equilibration: Cap the vial and shake vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 2-24 hours).

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

-

Calculation:

-

P = [Concentration in Octanol] / [Concentration in Aqueous]

-

LogP (or LogD) = log10(P)

-

Solubility Profile

Theoretical Context & Importance

A drug must be in solution to be absorbed. Poor solubility is a primary cause of failure for many drug candidates.[4][5] It is crucial to distinguish between two types of solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. This is a high-throughput measurement often used in early discovery.[6]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a given medium. It is a lower-throughput but more definitive measurement, essential for pre-formulation and development.[6]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask

This method determines the equilibrium solubility and is considered the definitive standard.

Causality: The protocol ensures that the solution is in true equilibrium with an excess of the solid compound, representing the maximum concentration the solvent can hold. Using different biorelevant media is critical to predict how the drug will behave in different parts of the gastrointestinal tract.

Methodology:

-

Media Preparation: Prepare relevant aqueous buffers, such as deionized water, 0.1 N HCl (pH ~1.2, simulating gastric fluid), and phosphate-buffered saline (PBS, pH 7.4, simulating intestinal fluid).

-

Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the test medium. The excess should be clearly visible to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for at least 24-48 hours to allow equilibrium to be reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step; filtration through a low-binding filter (e.g., 0.22 µm PVDF) or centrifugation at high speed can be used.[4]

-

Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Solid-State Analysis (Optional but Recommended): Analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any changes in the crystalline form during the experiment.

Structural Confirmation and Purity Analysis

Before determining any physical properties, the identity and purity of the compound must be unequivocally confirmed.

Spectroscopic Data Interpretation

-

¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for the aromatic protons of the tolyl group (typically 7.0-7.5 ppm), the methyl group on the tolyl ring (~2.3 ppm), and the protons on the tetrahydropyran ring (in the 1.5-4.0 ppm range).[7][8] The acidic proton of the carboxyl group will appear as a broad singlet far downfield, often above 10 ppm, and its signal will disappear upon adding a drop of D₂O.[7][9][10]

-

¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-185 ppm region.[7][11][12] Aromatic carbons will appear between 120-150 ppm, while the aliphatic carbons of the THP ring will be upfield (20-70 ppm).

-

Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent molecular ion peak [M-H]⁻ in negative mode or [M+H]⁺ in positive mode, corresponding to the molecular weight. Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group (-45 Da).[7][12][13]

-

Infrared (IR) Spectroscopy: The spectrum will be characterized by a very broad O-H stretching band from the carboxylic acid dimer, typically centered around 2500-3300 cm⁻¹.[9][10][14] A strong, sharp C=O carbonyl stretch is expected around 1700-1730 cm⁻¹.[14][15]

Summary of Key Physicochemical Properties

The data generated from the described protocols should be consolidated into a clear summary table for easy reference and comparison.

| Property | Predicted Value (Illustrative) | Experimental Method | Importance in Drug Development |

| Molecular Weight | 220.27 g/mol | Mass Spectrometry | Governs diffusion, key for Lipinski's Rule of 5 |

| pKa | ~4.5 | Potentiometric Titration | Dictates ionization state, affecting solubility and absorption |

| LogP (of neutral form) | ~2.8 | Shake-Flask (pH < pKa) | Measures intrinsic lipophilicity, relates to membrane permeability |

| LogD at pH 7.4 | ~0.8 | Shake-Flask (pH 7.4) | Physiologically relevant lipophilicity, predicts in-vivo distribution |

| Aqueous Solubility (pH 7.4) | >100 µg/mL (as anion) | Thermodynamic Shake-Flask | Determines dissolution rate and maximum absorbable dose |

| Aqueous Solubility (pH 2.0) | <10 µg/mL (as neutral) | Thermodynamic Shake-Flask | Predicts behavior in the stomach, potential for precipitation |

Conclusion

The successful advancement of this compound, or any drug candidate, from the bench to the clinic is critically dependent on a robust understanding of its fundamental physicochemical properties. This guide has outlined an integrated strategy, grounded in established scientific principles and authoritative methods, for the comprehensive characterization of this molecule. By following these detailed protocols, researchers can generate the high-quality, reproducible data necessary to build predictive models of in-vivo behavior, guide formulation development, and make informed decisions throughout the drug discovery and development lifecycle. This systematic approach mitigates risk and ultimately increases the probability of developing a safe and effective therapeutic.

References

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. [Link]

-

Al-Gousous, J., & Langguth, P. (2015). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

B. Smith. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

-

Pion Inc. (2024). Introduction to log P and log D measurement using PionT3. [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

Chemistry LibreTexts. (2019). 5.2: Acid Strength and pKa. [Link]

Sources

- 1. Introduction to log P and log D in drug development [pion-inc.com]

- 2. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 3. acdlabs.com [acdlabs.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. rheolution.com [rheolution.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 8. Tetrahydropyran(142-68-7) 1H NMR spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 13. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

A Deep Dive into the Spectroscopic Signature of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Tetrahydropyran derivatives, in particular, are significant structural motifs found in a wide array of biologically active compounds and natural products.[1] This guide provides a comprehensive technical analysis of the spectroscopic characteristics of a specific tetrahydropyran derivative, 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid. While direct experimental spectra for this exact compound are not widely published, this document will serve as an expert guide to the predicted spectroscopic data based on the well-established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for its constituent functional groups. This synthesis of foundational knowledge aims to empower researchers to identify, characterize, and utilize this compound and its analogues with confidence.

I. Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. The predicted chemical shifts for this compound are based on the additive effects of the aromatic tolyl group, the aliphatic tetrahydropyran ring, and the carboxylic acid functionality.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum is anticipated to be complex, with distinct regions corresponding to the aromatic, aliphatic, and carboxylic acid protons.

-

Carboxylic Acid Proton (-COOH): A characteristic, broad singlet is expected in the downfield region of the spectrum, typically between 10-12 ppm.[2][3][4][5][6] This significant deshielding is a result of the acidic nature of the proton and its involvement in hydrogen bonding.[4][6] The broadness of the signal is also a consequence of hydrogen exchange.[3]

-

Aromatic Protons (Tolyl Group): The protons on the meta-substituted benzene ring will appear in the aromatic region, generally between 6.5 and 8.0 ppm.[7][8] The meta-substitution pattern will lead to a complex splitting pattern. We can predict four distinct signals in this region.

-

Tetrahydropyran Protons: The methylene protons of the tetrahydropyran ring will reside in the upfield, aliphatic region of the spectrum. The protons on the carbons adjacent to the oxygen atom (C2 and C6) will be deshielded and are expected to appear around 3-4 ppm.[5] The remaining methylene protons (C3 and C5) will likely resonate at a more shielded position, around 1.5-2.5 ppm. These signals will likely appear as complex multiplets due to spin-spin coupling with each other.

-

Methyl Protons (-CH₃): The methyl group on the tolyl ring will give rise to a singlet at approximately 2.3 ppm, a characteristic chemical shift for benzylic protons.[8]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.0 - 12.0 | broad singlet |

| Aromatic-H | 6.5 - 8.0 | multiplets |

| -O-CH₂- | 3.0 - 4.0 | multiplet |

| -CH₂- | 1.5 - 2.5 | multiplet |

| Ar-CH₃ | ~2.3 | singlet |

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

-

Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is highly deshielded and will appear in the range of 165-185 ppm.[2][3]

-

Aromatic Carbons (Tolyl Group): The six carbons of the benzene ring will produce signals between 120-140 ppm. The carbon bearing the methyl group and the carbon attached to the tetrahydropyran ring will have distinct chemical shifts from the other aromatic carbons.

-

Tetrahydropyran Carbons: The carbons of the tetrahydropyran ring will be found in the aliphatic region. The carbons adjacent to the oxygen (C2 and C6) will be deshielded, appearing around 60-70 ppm. The other ring carbons (C3 and C5) and the quaternary carbon (C4) will resonate further upfield.

-

Methyl Carbon (-CH₃): The methyl carbon of the tolyl group will be the most shielded carbon, appearing at approximately 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| -COOH | 165 - 185 |

| Aromatic C | 120 - 140 |

| -O-C- | 60 - 70 |

| Aliphatic C | 25 - 50 |

| Ar-CH₃ | 20 - 25 |

Experimental Protocol: NMR Data Acquisition

Caption: Generalized workflow for acquiring NMR spectra.

II. Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a combination of absorptions from the carboxylic acid, the aromatic ring, and the ether linkage.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹.[2][3][4][9] This broadness is a hallmark of the hydrogen-bonded O-H stretch in carboxylic acid dimers.[9]

-

C-H Stretches:

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is predicted between 1700-1725 cm⁻¹, characteristic of a carbonyl group in a carboxylic acid.[2][4][9] Conjugation with the aromatic ring is not direct, so a significant shift is not expected.

-

C=C Stretches (Aromatic): Several medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region due to the carbon-carbon stretching vibrations within the benzene ring.[7][10][11]

-

C-O Stretches:

-

Carboxylic Acid: A medium to strong C-O stretching band will be present in the 1210-1320 cm⁻¹ range.[4]

-

Ether (Tetrahydropyran): A strong C-O-C stretching absorption is expected around 1050-1150 cm⁻¹.

-

-

Aromatic C-H Bending: Out-of-plane (oop) C-H bending vibrations for the meta-substituted ring are expected in the 675-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.[8][10]

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Aromatic | C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium to Strong |

| Ether | C-O-C Stretch | 1050 - 1150 | Strong |

| Aromatic | C-H Bend (oop) | 675 - 900 | Medium to Strong |

Experimental Protocol: IR Data Acquisition (ATR-FTIR)

Caption: Standard workflow for ATR-FTIR spectroscopy.

III. Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.

Electron Ionization (EI) Mass Spectrometry

For this compound (Molecular Weight: 220.26 g/mol ), the following is expected in an EI mass spectrum:

-

Molecular Ion Peak (M⁺): The molecular ion peak at m/z 220 is expected to be observed, though it may be of low intensity due to the lability of the carboxylic acid and ether functionalities.

-

Key Fragmentation Pathways:

-

Loss of the Carboxyl Group: A prominent fragmentation pathway would be the loss of the -COOH group (45 Da), leading to a fragment ion at m/z 175.

-

Loss of Water: The elimination of a water molecule (18 Da) from the molecular ion is a common fragmentation for carboxylic acids, which would result in a peak at m/z 202.

-

Alpha-Cleavage of the Ether: Cleavage of the C-C bond adjacent to the ether oxygen is a characteristic fragmentation of cyclic ethers.[12][13] This could lead to various ring-opened fragments.

-

Fragments from the Tolyl Group: A peak at m/z 91 corresponding to the tropylium ion ([C₇H₇]⁺) is a very common and often intense peak for compounds containing a tolyl group.

-

McLafferty Rearrangement: While less straightforward for this specific structure, rearrangements involving the carboxylic acid and the tetrahydropyran ring are possible.

-

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum

| m/z | Predicted Fragment |

| 220 | [M]⁺ |

| 202 | [M - H₂O]⁺ |

| 175 | [M - COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocol: Mass Spectrometry Data Acquisition

Caption: A generalized workflow for mass spectrometry.

Conclusion

This in-depth technical guide has provided a comprehensive, albeit predictive, spectroscopic characterization of this compound. By synthesizing established principles of NMR, IR, and MS, we have constructed a detailed roadmap for researchers working with this compound and its structural relatives. The provided tables of predicted data, coupled with generalized experimental protocols and workflows, offer a solid foundation for the empirical analysis and structural confirmation of this and other novel tetrahydropyran derivatives. The scientific integrity of this guide is rooted in the extensive body of literature that underpins our understanding of spectroscopic techniques, ensuring that these predictions serve as a trustworthy starting point for laboratory investigation.

References

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (2023). OpenStax. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (n.d.). Fiveable. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Lec15 - IR Spectra of Aromatic Compounds. (2021). YouTube. Retrieved from [Link]

-

Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. (2011). National Institutes of Health. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved from [Link]

-

CH 336: Carboxylic Acid Spectroscopy. (2020). Oregon State University. Retrieved from [Link]

-

Carboxylic Acids. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

IR: carboxylic acids. (n.d.). UCLA Chemistry. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. fiveable.me [fiveable.me]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to 4-(3-methylphenyl)oxane-4-carboxylic acid (CAS 889940-10-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4-(3-methylphenyl)oxane-4-carboxylic acid, registered under CAS number 889940-10-7. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Chemical Identity and Structure

Chemical Name: 4-(3-methylphenyl)oxane-4-carboxylic acid[1]

Synonyms: 4-m-tolyl-tetrahydro-pyran-4-carboxylic acid

CAS Number: 889940-10-7

Molecular Formula: C₁₃H₁₆O₃

Molecular Weight: 220.26 g/mol [1]

The molecular structure of CAS 889940-10-7 features a central tetrahydropyran (oxane) ring. A carboxylic acid group and a 3-methylphenyl (m-tolyl) group are both attached to the fourth carbon atom of this heterocyclic ring system.

Molecular Structure Diagram:

Caption: A potential synthetic pathway to the target compound.

Exemplary Experimental Protocol (based on analogous syntheses):

Step 1: Synthesis of 4-(3-methylphenyl)oxane-4-carbonitrile

-

To a solution of m-tolylacetonitrile in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at a reduced temperature (e.g., 0 °C) to generate the corresponding carbanion.

-

Slowly add bis(2-chloroethyl) ether to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS).

-

The reaction proceeds via a tandem alkylation and intramolecular cyclization to form the tetrahydropyran ring.

-

Quench the reaction with a proton source (e.g., water or a saturated aqueous solution of ammonium chloride).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-(3-methylphenyl)oxane-4-carbonitrile.

Step 2: Hydrolysis to 4-(3-methylphenyl)oxane-4-carboxylic acid

-

Dissolve the 4-(3-methylphenyl)oxane-4-carbonitrile from the previous step in a suitable solvent mixture, such as an alcohol/water mixture.

-

Add a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide). [2]3. Heat the reaction mixture to reflux and monitor the progress of the hydrolysis (e.g., by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If basic hydrolysis was performed, acidify the mixture with a strong acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 4-(3-methylphenyl)oxane-4-carboxylic acid.

Biological Activity and Potential Applications

The biological activity of 4-(3-methylphenyl)oxane-4-carboxylic acid has not been extensively reported in publicly available literature. However, the tetrahydropyran and carboxylic acid moieties are common pharmacophores found in a variety of biologically active molecules.

-

Scaffolding for Drug Discovery: The rigid tetrahydropyran ring system can serve as a valuable scaffold in medicinal chemistry to orient substituents in a defined three-dimensional space, which can be crucial for binding to biological targets.

-

Carboxylic Acid Functionality: The carboxylic acid group can act as a key interaction point with biological receptors, often forming hydrogen bonds or ionic interactions with amino acid residues in protein binding sites.

-

Potential as an Intermediate: This compound could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound.

Safety and Handling

Specific toxicity data for 4-(3-methylphenyl)oxane-4-carboxylic acid is not available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory environment, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

4-(3-methylphenyl)oxane-4-carboxylic acid (CAS 889940-10-7) is a heterocyclic carboxylic acid with a structure that suggests potential for further exploration in medicinal chemistry and materials science. While detailed experimental data is currently limited, this guide provides a foundational understanding of its chemical identity, a plausible synthetic route, and potential areas of application. Further research into the properties and biological activities of this compound is warranted to fully understand its potential.

References

- Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. Google Patents.

Sources

An In-depth Technical Guide to 4-Aryl-Tetrahydropyran-4-Carboxylic Acids: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-aryl-tetrahydropyran-4-carboxylic acids, a class of compounds of significant interest to researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for their preparation, explore their key physicochemical properties, and discuss their applications, particularly within the realm of medicinal chemistry. This document is intended to serve as a practical resource, offering not only theoretical background but also actionable experimental insights.

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active molecules, including numerous natural products and synthetic drugs.[1][2] Its appeal stems from a combination of desirable physicochemical properties. As a bioisostere of cyclohexane, the THP moiety can reduce the lipophilicity of a molecule, which can in turn improve its absorption, distribution, metabolism, and excretion (ADME) profile.[2] The oxygen atom within the THP ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[2]

The introduction of an aryl group and a carboxylic acid at the 4-position of the tetrahydropyran ring creates a unique three-dimensional structure with a specific vectoral projection of functional groups. The carboxylic acid moiety is a crucial pharmacophore, often involved in binding to target proteins and modulating the overall solubility and pharmacokinetic properties of a compound. The aryl group provides a versatile handle for synthetic modification, allowing for the fine-tuning of electronic and steric properties to optimize biological activity. This combination of features makes 4-aryl-tetrahydropyran-4-carboxylic acids attractive building blocks and lead compounds in drug discovery programs, with potential applications in areas such as anticancer and antiviral therapies.[3][4]

Synthetic Strategies for 4-Aryl-Tetrahydropyran-4-Carboxylic Acids

The synthesis of 4-aryl-tetrahydropyran-4-carboxylic acids typically involves a multi-step approach, focusing on the construction of the tetrahydropyran ring followed by the introduction or unmasking of the carboxylic acid functionality. A key challenge lies in the stereocontrolled formation of the quaternary center at the C4 position.

Retrosynthetic Analysis

A common retrosynthetic approach involves disconnecting the carboxylic acid from a suitable precursor, such as a nitrile or an ester. The tetrahydropyran ring itself can be formed through various cyclization strategies, with the Prins cyclization being a particularly powerful and frequently employed method.

Caption: Retrosynthetic analysis of 4-aryl-tetrahydropyran-4-carboxylic acids.

Key Synthetic Pathways

The Prins cyclization is a robust method for the formation of tetrahydropyran rings.[5][6] The reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol.[5] To generate the desired 4,4-disubstituted pattern, a nucleophile is required to trap the intermediate oxocarbenium ion.

The general mechanism for the Prins cyclization is as follows:

-

Activation of the Aldehyde: A Lewis or Brønsted acid activates the aryl aldehyde, making it more electrophilic.

-

Nucleophilic Attack: The alkene of the homoallylic alcohol attacks the activated aldehyde, forming an oxocarbenium ion intermediate.

-

Cyclization: The hydroxyl group of the intermediate attacks the carbocation, forming the tetrahydropyran ring and regenerating the oxocarbenium ion.

-

Nucleophilic Trapping: An external nucleophile, such as a cyanide source (e.g., trimethylsilyl cyanide), traps the oxocarbenium ion at the C4 position.

Caption: Generalized mechanism of the Prins cyclization for the synthesis of 4-aryl-4-cyano-tetrahydropyrans.

This approach offers good control over the stereochemistry at the newly formed stereocenters, often leading to the cis-2,6-disubstituted tetrahydropyran as the major product.[7][8]

An alternative strategy involves the cyclization of a suitably substituted malonate derivative with bis(2-haloethyl) ether. This method allows for the direct installation of two carboxylate precursors at the C4 position. Subsequent hydrolysis and decarboxylation then yield the target carboxylic acid.

Experimental Protocol: Synthesis of Tetrahydropyran-4-carboxylic acid via Malonate Cyclization [9]

-

Step 1: Cyclization: Diethyl malonate is reacted with bis(2-chloroethyl) ether in the presence of a base and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to yield diethyl tetrahydropyran-4,4-dicarboxylate.

-

Step 2: Hydrolysis: The resulting diester is hydrolyzed using a strong base, such as sodium hydroxide, to afford tetrahydropyran-4,4-dicarboxylic acid.

-

Step 3: Decarboxylation: The dicarboxylic acid is carefully heated in a high-boiling solvent (e.g., xylene or paraffin oil) to induce decarboxylation, yielding the final tetrahydropyran-4-carboxylic acid.[9]

To adapt this method for the synthesis of 4-aryl derivatives, an appropriately substituted aryl malonate would be used as the starting material.

Final Hydrolysis Step

The final step in many synthetic routes is the hydrolysis of a precursor, typically a nitrile or an ester, to the carboxylic acid. This is a standard transformation that can be achieved under acidic or basic conditions.

Experimental Protocol: Hydrolysis of Methyl 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-carboxylate

A solution of methyl 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-carboxylate in a mixture of ethanol and water is treated with potassium hydroxide and heated.[3] After cooling, the reaction mixture is concentrated, and the aqueous layer is acidified to precipitate the 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid.[3]

| Step | Reagents and Conditions | Product | Yield | Reference |

| Hydrolysis | Methyl 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-carboxylate, KOH, EtOH/H₂O, 130 °C, 10 h | 4-(2-Fluorophenyl)tetrahydro-pyran-4-carboxylic acid | ~85% | [3] |

Characterization of 4-Aryl-Tetrahydropyran-4-Carboxylic Acids

The structural elucidation and confirmation of purity of these compounds are typically achieved using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides key information about the substitution pattern and stereochemistry of the tetrahydropyran ring. The protons on the THP ring typically appear in the region of 1.5-4.0 ppm. The carboxylic acid proton is highly deshielded and appears as a broad singlet between 10-12 ppm.[10] The aromatic protons will resonate in the range of 7.0-8.5 ppm, with their splitting patterns providing information about the substitution on the aryl ring.

-

¹³C NMR: The carbon NMR spectrum is characterized by the presence of the carbonyl carbon of the carboxylic acid, which typically resonates in the range of 170-180 ppm.[10] The carbons of the tetrahydropyran ring appear in the aliphatic region (approximately 25-75 ppm), while the aromatic carbons are observed between 120-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of a 4-aryl-tetrahydropyran-4-carboxylic acid will show a characteristic broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹.[10] A strong C=O stretch for the carbonyl group will be observed around 1700-1725 cm⁻¹.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common technique for these compounds, often showing the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode.

Structure-Activity Relationships (SAR) and Applications in Drug Discovery

While specific SAR studies on 4-aryl-tetrahydropyran-4-carboxylic acids are still emerging, general principles from related scaffolds can provide valuable insights for drug design.

The Role of the Aryl Group

The nature and substitution pattern of the aryl group at the C4 position can significantly influence the biological activity. The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, affecting its binding affinity to target proteins. Furthermore, the steric bulk of the substituents on the aryl ring can impact the overall conformation of the molecule and its fit within a binding pocket. For instance, in other heterocyclic scaffolds, the presence of specific substituents on an aryl ring has been shown to be crucial for anticancer activity.[11][12]

The Importance of the Carboxylic Acid

The carboxylic acid group is a key pharmacophoric element. Its ability to form salt bridges and hydrogen bonds with amino acid residues in a protein's active site often plays a critical role in target engagement. The acidity of the carboxylic acid can also be fine-tuned through modifications to the aryl ring, which can in turn affect the compound's pharmacokinetic properties.

Potential Therapeutic Applications

Given the prevalence of the tetrahydropyran scaffold in bioactive molecules, 4-aryl-tetrahydropyran-4-carboxylic acids are being investigated for a range of therapeutic applications. Their structural features suggest potential as:

-

Anticancer Agents: The rigid tetrahydropyran core can serve as a scaffold to present the aryl and carboxylic acid functionalities in a defined spatial orientation, which may be conducive to binding to the active sites of enzymes or receptors implicated in cancer progression.[3]

-

Antiviral Agents: The tetrahydropyran motif is found in several HIV protease inhibitors, suggesting that this scaffold can be effectively utilized in the design of novel antiviral drugs.[4]

-

Neurological Receptor Modulators: The structural similarity of the tetrahydropyran ring to piperidine, a common scaffold in central nervous system (CNS) active drugs, suggests that these compounds may have applications in treating neurological disorders.[9]

Conclusion and Future Directions

4-Aryl-tetrahydropyran-4-carboxylic acids represent a promising class of compounds for drug discovery and development. The synthetic methodologies, particularly the Prins cyclization, provide a versatile platform for the creation of a diverse library of analogues. The strategic combination of the bioisosteric tetrahydropyran ring, a tunable aryl group, and a key carboxylic acid pharmacophore offers significant opportunities for the design of novel therapeutics.

Future research in this area will likely focus on:

-

The development of more efficient and stereoselective synthetic routes.

-

Comprehensive structure-activity relationship studies to elucidate the key determinants of biological activity for various therapeutic targets.

-

In-depth investigation of the ADME and toxicological profiles of lead compounds.

The continued exploration of this chemical space is expected to yield novel drug candidates with improved efficacy and safety profiles.

References

- Prins, H. J. (1919). Condensation of formaldehyde with some unsaturated compounds. Chemisch Weekblad, 16, 1072-1073.

- Jadhav, S. R., & Shinde, S. S. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.

- Grenier, J. L., & Grenier-Loustalot, M. F. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1136-1188.

-

Royal Society of Chemistry. (n.d.). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Retrieved from [Link]

- Jaber, J. J. (2003). Method development of the segment-coupling Prins cyclization and mechanistic investigation of Prins cyclizations and applying the segment-coupling Prins cyclization towards natural product synthesis: Total synthesis of calyxin F. University of California, Irvine.

- Yadav, J. S., Reddy, B. V. S., & Kumar, G. G. K. S. N. (2008). Phosphomolybdic acid catalyzed efficient synthesis of 4-chloro-cis-2,6-disubstituted tetrahydropyrans. Tetrahedron Letters, 49(29-30), 4692-4695.

- Yadav, J. S., & Reddy, B. V. S. (2002). Bismuth(III) chloride-catalyzed Prins cyclization: A facile synthesis of 4-chlorotetrahydropyrans. Synthesis, (12), 1777-1780.

- Lalli, C., & van de Weghe, P. (2022). Recent Advances in the Prins Reaction. Molecules, 27(17), 5605.

- Floreancig, P. E., & Paquette, L. A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1136–1188.

- Cuñat, A. C., & Díez-Pérez, D. (2021). Unexpected Domino Silyl-Prins/Aryl Migration Process from Geminal Vinylsilyl Alcohols. Organic Letters, 23(21), 8359–8363.

-

Wikipedia. (2023). Tetrahydropyran. Retrieved from [Link]

- Ghosh, A. K., & Osswald, H. L. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 3(7), 845–864.

- Wang, L., Liu, J., Tian, H., Qian, C., & Sun, J. (2005). One‐pot Synthesis of cis‐Isoquinolonic Acids Derivatives via Three‐component Reaction of Homophthalic Anhydride with Aldehydes and Amines Using Ytterbium(III) Triflate as Catalyst.

- Alnaser, I. A., & Hossain, A. (n.d.). Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the synthesis of bioactive heterocycles. Royal Society of Chemistry.

- Tan, M. L., & Oon, C. E. (2020).

- Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.

- Kumar, A., & Sharma, S. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12.

- Selassie, C. D., Hansch, C., & Khwaja, T. A. (1995). Structure-activity relationships of antineoplastic agents in multidrug resistance. Journal of medicinal chemistry, 38(11), 1845-1853.

- Khan, I., & Ahmed, S. (2016). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan journal of pharmaceutical sciences, 29(5), 1665-1670.

- Wang, X., et al. (2020). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. Organic & Biomolecular Chemistry, 18(3), 486-494.

- Dodia, J. V. (2024). Synthesis and evaluation of 6-aryl-3-cyano-4-dihydropyridines. Journal of Chemical and Pharmaceutical Research, 16(8), 1-6.

- Verma, A., & Singh, P. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13, 1700143.

- Stanković, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(21), 7196.

- Noshita, T., et al. (2021). Synthesis and biological activity of (±)-7,3′,4′-trihydroxyhomoisoflavan and its analogs. Bioorganic & Medicinal Chemistry Letters, 31, 127674.

- Zhabinskii, V. N., et al. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Russian Chemical Bulletin, 71(10), 2235-2242.

- Ka-Yi, L., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(3), 2098–2114.

- Kumar, R., & Singh, A. (2015).

- Gunosewoyo, H., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 29(1), 87.

- Litvinov, V. P., & Sharanin, Y. A. (1991). Synthesis of 3-cyano-4-aryl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyridine-2-thiones. Russian Chemical Bulletin, 40(1), 147-151.

-

LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 12. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Tetrahydropyran Carboxylic Acid Scaffold: From Serendipitous Discovery to a Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Hero of Medicinal Chemistry

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2][3] Its conformational rigidity, lower lipophilicity compared to its carbocyclic counterpart, cyclohexane, and the hydrogen bond accepting capability of the ether oxygen make it an attractive moiety for fine-tuning the physicochemical properties of drug candidates.[1] When substituted with a carboxylic acid, the resulting scaffold gains a critical anchor for potent and selective interactions with biological targets, while also influencing the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule.[1][4] This guide delves into the discovery and rich history of substituted tetrahydropyran carboxylic acids, tracing their journey from natural product components to key pharmacophores in blockbuster drugs. We will explore the evolution of synthetic strategies, dissect key therapeutic breakthroughs, and provide insights into the structure-activity relationships that govern their biological activity.

Part 1: Early Encounters and the Dawn of a Privileged Scaffold

The story of substituted tetrahydropyran carboxylic acids does not begin with a single, dramatic discovery but rather with the gradual recognition of the tetrahydropyran ring's prevalence in nature. Many biologically active natural products, including polyether antibiotics and marine macrolides, feature this heterocyclic system as a core structural element.[2][5][6] These natural products, with their potent biological activities, provided the initial impetus for synthetic chemists to develop methods for the construction of the THP ring.

Early synthetic efforts were often challenging, relying on multi-step sequences with harsh conditions. A notable early synthesis of tetrahydropyran-4-carboxylic acid involved the reaction of β,β'-dichlorodiethyl ether with the sodium salt of diethyl malonate, followed by hydrolysis and decarboxylation.[7] While effective, this method suffered from the use of hazardous reagents and the production of significant salt waste.

A key conceptual breakthrough was the recognition of the THP moiety as a bioisostere of the cyclohexane ring.[1] This realization opened the door for medicinal chemists to systematically incorporate the THP scaffold into drug candidates to modulate their properties. The oxygen atom in the THP ring not only reduces lipophilicity, which can improve a drug's pharmacokinetic profile, but also introduces a potential hydrogen bond acceptor, offering an additional point of interaction with the target protein.[1]

Part 2: The Synthetic Revolution: Taming the Tetrahydropyran Ring

The increasing importance of the THP scaffold in drug discovery spurred the development of more efficient and stereoselective synthetic methodologies. These advancements have been crucial in enabling the synthesis of complex, chirally pure substituted tetrahydropyran carboxylic acids.

Key Synthetic Strategies:

-

Intramolecular Oxa-Michael Addition: This powerful cyclization reaction involves the 1,4-addition of a hydroxyl group to an α,β-unsaturated carbonyl system.[8] It has become a cornerstone for the synthesis of substituted tetrahydropyrans due to its reliability and potential for stereocontrol. Chiral catalysts, such as phosphoric acids, have been employed to achieve high enantioselectivity in these cyclizations.[9]

-

Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone provides a direct route to 4-hydroxytetrahydropyrans.[8] This method has been widely used in the synthesis of natural products containing the THP ring.[6]

-

Modern Approaches to Tetrahydropyran-4-Carboxylic Acid: Recognizing the importance of tetrahydropyran-4-carboxylic acid as a versatile building block, more commercially viable synthetic routes have been developed.[5] One such approach involves the cyclization of diethyl malonate with bis-(2-chloroethyl) ether, followed by hydrolysis and a controlled decarboxylation to yield the desired product.[5] This method offers improved safety and scalability compared to earlier procedures.

Below is a detailed protocol for a modern, scalable synthesis of tetrahydropyran-4-carboxylic acid.

Experimental Protocol: Synthesis of Tetrahydropyran-4-Carboxylic Acid

Step 1: Synthesis of Diethyl Tetrahydropyran-4,4-dicarboxylate

-

To a solution of diethyl malonate (1.0 mole) in a suitable solvent such as toluene or xylene, add a strong base like sodium hydride or potassium carbonate (2.0-5.0 moles).[5]

-

Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to the mixture.[5]

-

Slowly add bis(2-chloroethyl) ether (1.0 mole) to the reaction mixture, maintaining the temperature between 50-100 °C.[5]

-

Stir the reaction mixture until the starting materials are consumed, as monitored by a suitable analytical technique (e.g., GC or TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl tetrahydropyran-4,4-dicarboxylate.

Step 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic acid

-

To the crude diethyl tetrahydropyran-4,4-dicarboxylate (1.0 mole), add an aqueous solution of a strong base such as sodium hydroxide (2.0-6.0 moles).[5]

-

Heat the mixture to facilitate the hydrolysis of the esters.

-

After the hydrolysis is complete, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 1-2.[5]

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield tetrahydropyran-4,4-dicarboxylic acid.

Step 3: Decarboxylation to Tetrahydropyran-4-Carboxylic Acid

-

Heat the tetrahydropyran-4,4-dicarboxylic acid (1.0 mole) in a high-boiling solvent such as xylene or paraffin oil to 120-130 °C.[5]

-

Carefully control the heating to manage the evolution of carbon dioxide.[5]

-

After the decarboxylation is complete (cessation of gas evolution), cool the reaction mixture.

-

The product, tetrahydropyran-4-carboxylic acid, can be isolated and purified by distillation or recrystallization.[5]

Caption: The evolution of SGLT2 inhibitors from a natural product lead.

Part 4: Beyond Diabetes: Expanding Therapeutic Horizons

The versatility of the substituted tetrahydropyran carboxylic acid scaffold extends far beyond the realm of diabetes. This privileged structure has been incorporated into a diverse range of therapeutic agents targeting various diseases.

| Therapeutic Area | Drug Example (if applicable) | Role of the Tetrahydropyran Carboxylic Acid Moiety |

| Oncology | Gilteritinib [1] | The amino-THP substituent is a key feature in this FLT3 inhibitor for acute myeloid leukemia. |

| Neurological Disorders | - | Utilized in the development of neurological receptor antagonists for conditions like Alzheimer's disease. [5] |

| Antiviral | Zanamivir [1] | A neuraminidase inhibitor for influenza, where the tetrahydropyran ring mimics a sialic acid residue. |

| Peptide Synthesis | Fmoc-4-amino-tetrahydropyran-4-carboxylic acid [10] | A building block that enhances the stability and solubility of peptides for drug development. [10] |

Part 5: Future Perspectives and Conclusion

The journey of substituted tetrahydropyran carboxylic acids from natural curiosities to indispensable tools in drug discovery is a testament to the power of chemical synthesis and medicinal chemistry. The continuous development of novel synthetic methodologies, particularly in asymmetric synthesis, will undoubtedly unlock access to an even greater diversity of these valuable scaffolds. [9] Future research will likely focus on:

-

Exploring new substitution patterns: Investigating the impact of different substituents on the tetrahydropyran ring to fine-tune biological activity and pharmacokinetic properties.

-

Application in novel therapeutic areas: Leveraging the favorable properties of the THP scaffold to design drugs for a wider range of diseases.

-

Development of more sustainable synthetic routes: Focusing on green chemistry principles to create more environmentally friendly and cost-effective methods for their production. [5] In conclusion, the substituted tetrahydropyran carboxylic acid scaffold has firmly established itself as a cornerstone of modern drug design. Its unique combination of structural and physicochemical properties provides medicinal chemists with a powerful tool to create safer and more effective medicines. The rich history of this unassuming heterocycle serves as a compelling example of how a deep understanding of chemical principles can lead to profound advances in human health.

References

-

Hanzawa, Y., Hashimoto, K., Kasashima, Y., Takahashi, Y., Mino, T., Sakamoto, M., & Fujita, T. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of Oleo Science, 61(11), 631-40. [Link]

-

(2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. [Link]

-

Home Sunshine Pharma. (n.d.). Tetrahydropyran-4-carboxylic Acid CAS 5337-03-1. Retrieved from [Link]

-

(n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of Bath. Retrieved from [Link]

-

Oikawa, M. (2014). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health. [Link]

-

Rieg, T., & Vallon, V. (2018). Development of SGLT1 and SGLT2 inhibitors. Diabetologia, 61(10), 2079-2086. [Link]

-

Ford, H. (2023). Synthesis of Tetrahydropyran Natural Products. College of the Holy Cross. [Link]

-

ResearchGate. (n.d.). Examples of natural products with a tetrahydropyran core unit. Retrieved from [Link]

- Google Patents. (n.d.). US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters.

-

Trauner, D., & Behnsen, A. (2024). Concise Synthesis of SGLT2 Inhibitors. Synfacts, 20(01), 0090. [Link]

-

Wright, E. M. (2021). SGLT2 Inhibitors: Physiology and Pharmacology. Kidney360, 2(11), 1813-1823. [Link]

-

Scheen, A. J. (2022). SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response. International Journal of Molecular Sciences, 23(15), 8234. [Link]

-

Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

-

de Souza, F. P. A., & de Souza, R. O. M. A. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(5), 525-546. [Link]

-

Donohoe, T. J., & Harris, R. M. (2006). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. European Journal of Organic Chemistry, 2006(9), 2045-2053. [Link]

- Google Patents. (n.d.). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.

-

Boonen, K., & Luyten, W. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 9955433. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. What is Tetrahydropyran?_Chemicalbook [chemicalbook.com]

- 3. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. ijprajournal.com [ijprajournal.com]

- 6. "Synthesis of Tetrahydropyran Natural Products" by Hannah Ford [crossworks.holycross.edu]

- 7. US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters - Google Patents [patents.google.com]

- 8. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Tolyl Substituent Effect in Tetrahydropyran Rings

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) moiety is a cornerstone of modern medicinal chemistry, appearing as a privileged scaffold in a multitude of natural products and synthetic pharmaceuticals.[1][2][3] The biological activity and physicochemical properties of these molecules are profoundly dictated by the nature and orientation of substituents on the THP ring. This guide provides a detailed examination of the tolyl group as a substituent, dissecting its nuanced electronic and steric effects on the conformation, stability, and reactivity of the tetrahydropyran ring system. By integrating foundational principles of stereoelectronics with practical experimental and computational methodologies, this document serves as a comprehensive resource for professionals engaged in rational drug design and synthetic chemistry.

Foundational Concepts: The Interplay of Structure and Electronics

Before delving into the specific effects of the tolyl group, it is crucial to establish the fundamental principles governing the behavior of substituted tetrahydropyrans. The THP ring is not a static, planar entity; its properties are a dynamic interplay of conformational preferences and subtle electronic interactions.

The Tolyl Group: A Profile

The tolyl group is an aryl functional group derived from toluene, existing as three structural isomers: ortho (o-tolyl), meta (m-tolyl), and para (p-tolyl).[4] These isomers, while chemically similar, present distinct steric and electronic profiles that can be leveraged in molecular design.

-

Electronic Effects : The tolyl group is generally considered a weakly electron-donating group (EDG) compared to an unsubstituted phenyl ring. This is due to the hyperconjugation and inductive effects of the methyl substituent on the aromatic ring. The para and ortho positions allow for the donation of electron density into the ring via resonance, while the meta position is influenced primarily by induction.

-

Steric Effects : The steric bulk of the tolyl group is significant and plays a critical role in dictating conformational preferences. The ortho-tolyl isomer is considerably more sterically demanding than its meta and para counterparts due to the proximity of the methyl group to the point of attachment.[5][6]

| Isomer | Primary Electronic Effect | Relative Steric Hindrance |

| o-tolyl | Weak EDG (Inductive + Hyperconjugation) | High |

| m-tolyl | Weak EDG (Inductive) | Moderate |

| p-tolyl | Weak EDG (Inductive + Hyperconjugation) | Moderate |

| Table 1. Comparative properties of the three tolyl isomers. |

Conformational Landscape of the Tetrahydropyran Ring

The tetrahydropyran ring predominantly adopts a chair conformation to minimize torsional and angle strain.[1] In this conformation, substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Computational studies, including ab initio and Density Functional Theory (DFT) methods, have quantified the energies of various THP conformers, confirming the chair as the most stable form, with boat and twist-boat conformations being significantly higher in energy.[7][8]

A critical concept in substituted ring systems is the A-value , which quantifies the energetic preference of a substituent for the equatorial position over the axial position. This preference is primarily driven by the avoidance of steric clashes, known as 1,3-diaxial interactions, that occur when a substituent is in the axial position. For bulky groups like tolyl, the A-value is substantial, meaning the equatorial position is overwhelmingly favored.

Caption: Orbital overlap responsible for the anomeric effect.

Conformational Locking and Reactivity

The primary influence of the tolyl group is steric. Its large size effectively "locks" the conformation of the THP ring, forcing the tolyl group into an equatorial position to avoid debilitating 1,3-diaxial interactions. This conformational rigidity has profound implications for reactivity.

-

Stereochemical Control : By fixing the ring in a specific chair conformation, a tolyl substituent dictates the trajectory of approaching reagents. Nucleophilic attack on a carbonyl or oxocarbenium ion adjacent to the tolyl-substituted center will be heavily biased to the less sterically hindered face.

-

Reaction Rates : The hydrolysis of acetals, for example, is sensitive to stereoelectronic effects. The orientation of the ring oxygen's lone pairs relative to the leaving group is crucial. [9][10]A conformationally locked system, as induced by a tolyl group, ensures optimal (or suboptimal) orbital alignment, thereby directly impacting reaction rates compared to a conformationally mobile system.

Synthesis and Analysis of Tolyl-Substituted Tetrahydropyrans

The rational application of the tolyl substituent effect requires robust methods for both the synthesis of these compounds and the detailed analysis of their three-dimensional structure.

Experimental Protocol: Synthesis via Intramolecular Oxy-Michael Addition

The intramolecular oxy-Michael addition is a powerful strategy for the stereoselective synthesis of substituted THPs. [2][11]The following protocol describes a general approach to a 2,6-trans-substituted THP, where the tolyl group's steric influence helps direct the cyclization.

Objective : To synthesize trans-2-methyl-6-(p-tolyl)tetrahydro-pyran-4-one.

Methodology :

-

Precursor Synthesis : The hydroxy-enone precursor is first assembled. Commercially available p-tolylacetylene is subjected to hydration to yield p-tolyl methyl ketone.

-

Aldol Condensation : A crossed aldol condensation between p-tolyl methyl ketone and acetone, under basic conditions, yields the corresponding α,β-unsaturated ketone.

-

Selective Reduction : The ketone of the chalcone intermediate is selectively reduced to a secondary alcohol using a reducing agent like sodium borohydride in the presence of CeCl₃ (Luche reduction) to minimize 1,4-reduction of the enone.

-

Cyclization Step (Oxy-Michael Addition) :

-

Dissolve the synthesized hydroxy-enone precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M in a flame-dried round-bottom flask under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a sub-stoichiometric amount of a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) (0.2 eq, 1.0 M solution in THF), dropwise via syringe. The base deprotonates the hydroxyl group to form the alkoxide.

-

Maintain the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Causality : The use of kinetic control (low temperature, strong base) favors the formation of the thermodynamically more stable trans product. The cyclization proceeds via a chair-like transition state where the bulky tolyl group and the developing methyl group both occupy pseudo-equatorial positions to minimize steric strain, directly leading to the trans stereochemistry. [11]5. Workup and Purification :

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the target trans-2-methyl-6-(p-tolyl)tetrahydropyran-4-one.

-

Caption: General workflow for the synthesis of a tolyl-THP.

Analytical Protocol: Conformational Analysis by NMR and DFT

Confirming the conformation and the stereochemical arrangement of the tolyl-substituted THP is paramount. This is achieved through a synergistic approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Part A: NMR Spectroscopy

-

Sample Preparation : Dissolve ~5-10 mg of the purified THP product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Analysis :

-

Acquire a standard 1D ¹H NMR spectrum.

-

Key Diagnostic Signals : The protons on the THP ring will appear between ~1.5 and 4.5 ppm. The coupling constants (J-values) between adjacent protons are highly informative. A large J-value (~8-12 Hz) between two vicinal protons is indicative of a trans-diaxial relationship. A small J-value (~2-5 Hz) suggests an axial-equatorial or equatorial-equatorial relationship. For the equatorial tolyl product, the proton at the tolyl-bearing carbon (the anomeric proton if at C2) will typically show a small coupling constant to its neighbors, confirming its equatorial position. [12]3. 2D NMR (COSY & NOESY) :

-

COSY (Correlation Spectroscopy) : Run a COSY experiment to confirm the proton connectivity and aid in the assignment of all signals in the ring system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : This is the definitive experiment for determining through-space proximity. For an equatorially-positioned tolyl group, a NOESY experiment will show correlations between the protons of the tolyl ring and the axial protons on the same side of the THP ring. Crucially, it will lack the strong correlations to other axial protons that would be present if the tolyl group were axial.

-

Part B: Computational Modeling (DFT)

-

Structure Building : Build the cis and trans isomers of the tolyl-substituted THP using molecular modeling software.

-